3-methyl-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)butanamide
Description
3-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BUTANAMIDE is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals
Properties
Molecular Formula |
C20H27N5O2 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
3-methyl-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]butanamide |
InChI |
InChI=1S/C20H27N5O2/c1-14(2)12-19(26)22-16-4-6-17(7-5-16)23-20-21-15(3)13-18(24-20)25-8-10-27-11-9-25/h4-7,13-14H,8-12H2,1-3H3,(H,22,26)(H,21,23,24) |
InChI Key |
ACOSIEYIBZNZTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC(C)C)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BUTANAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Coupling with the Phenyl Group: The phenyl group is coupled to the pyrimidine core through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Final Amidation: The final step involves the formation of the amide bond through a condensation reaction between the amine and a carboxylic acid derivative, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically requires careful control of reaction conditions, purification steps, and the use of efficient catalysts to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BUTANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Biological Research: Researchers explore its effects on cellular processes and its potential as a tool for studying biological mechanisms.
Pharmaceutical Development: The compound is investigated for its potential use in drug formulations and as a lead compound for developing new medications.
Industrial Applications: Its chemical properties make it useful in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of 3-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BUTANAMIDE: A closely related compound with similar structural features but different functional groups.
N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BUTANAMIDE: Another analog with variations in the side chains or substituents.
Uniqueness
3-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BUTANAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and biological activities. Its ability to interact with specific molecular targets sets it apart from other similar compounds, making it a valuable subject of research in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
